molecular formula C18H11ClFN3 B5398012 7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B5398012
M. Wt: 323.7 g/mol
InChI Key: SLPUADQDCUDAST-UHFFFAOYSA-N
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Description

7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolo[1,5-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. The presence of both chlorophenyl and fluorophenyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzylamine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate and a suitable pyrimidine precursor under reflux conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated phenyl rings, using reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced analogs with hydrogenated phenyl rings.

    Substitution: Substituted derivatives with different functional groups replacing the halogen atoms.

Scientific Research Applications

7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. As an AHR antagonist, it binds to the aryl hydrocarbon receptor, preventing the receptor from activating its downstream signaling pathways. This inhibition can modulate various biological processes, including immune system regulation and metabolic adaptations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine stands out due to its dual halogenated phenyl groups, which contribute to its distinct chemical reactivity and biological activity. Its role as an AHR antagonist further distinguishes it from other similar compounds, making it a promising candidate for therapeutic development .

Properties

IUPAC Name

7-(4-chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClFN3/c19-14-5-1-13(2-6-14)17-9-10-21-18-16(11-22-23(17)18)12-3-7-15(20)8-4-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPUADQDCUDAST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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